D-altraric acid

Description

Structure

3D Structure

Properties

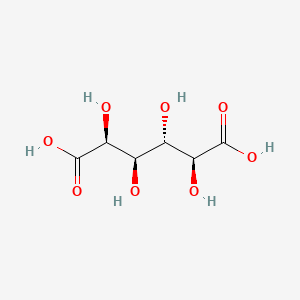

Molecular Formula |

C6H10O8 |

|---|---|

Molecular Weight |

210.14 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3-,4-/m0/s1 |

InChI Key |

DSLZVSRJTYRBFB-YCAKELIYSA-N |

SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Isomeric SMILES |

[C@@H]([C@@H]([C@@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |

Canonical SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Stereoisomers of Altraric Acid

Abstract: This document provides a comprehensive technical overview of the stereoisomers of altraric acid. It is intended for researchers, scientists, and professionals in the field of drug development. This guide details the structure of altraric acid's stereoisomers, including its enantiomers and diastereomers. It also presents a summary of their physicochemical properties, outlines experimental protocols for their synthesis, and provides visualizations of their stereochemical relationships and relevant experimental workflows.

Introduction to Altraric Acid and Stereoisomerism

What is Altraric Acid?

Altraric acid is a type of sugar acid known as an aldaric acid.[1] Aldaric acids are characterized by the presence of carboxylic acid groups at both ends of their carbon chain, resulting from the oxidation of both the terminal hydroxyl and carbonyl groups of a sugar.[1][2] The general formula for an aldaric acid is HOOC-(CHOH)n-COOH.[3] Altraric acid is derived from the aldose sugar, altrose.

Fundamentals of Stereoisomerism

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Key concepts in stereoisomerism relevant to altraric acid include:

-

Chirality: A molecule is chiral if it is non-superimposable on its mirror image. This property arises from the presence of one or more chiral centers, which are typically carbon atoms bonded to four different groups.

-

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other.[4] Enantiomers have identical physical properties, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.[5]

-

Diastereomers: These are stereoisomers that are not mirror images of each other.[6] Diastereomers have different physical properties, such as melting points, boiling points, and solubilities.[5]

-

Meso Compounds: A meso compound is an achiral compound that has multiple chiral centers. It is superimposable on its mirror image and is optically inactive due to an internal plane of symmetry.[7]

The Stereoisomers of Altraric Acid

Enantiomers: D-Altraric Acid and L-Altraric Acid

Altraric acid possesses chiral centers and is therefore a chiral molecule. It exists as a pair of enantiomers: this compound and L-altraric acid.[8][9]

-

This compound: The D-enantiomer of altraric acid.[9]

-

L-Altraric Acid: The L-enantiomer of altraric acid.[8]

The Fischer projections of these enantiomers are as follows:

Diastereomers of Altraric Acid

The diastereomers of altraric acid are other C6 aldaric acids that have different spatial arrangements of their hydroxyl groups. These include other aldaric acids derived from hexose sugars.[10] The complete set of C6 aldaric acids, which are all diastereomers of altraric acid (with the exception of its enantiomer), are:

-

Allaric acid (a meso compound)

-

Galactaric acid (mucic acid) (a meso compound)

-

Glucaric acid (saccharic acid) (exists as D- and L-enantiomers)

-

Gularic acid (exists as D- and L-enantiomers)

-

Idaric acid (exists as D- and L-enantiomers)

-

Mannaric acid (exists as D- and L-enantiomers)

-

Talaric acid (exists as D- and L-enantiomers)

Physicochemical Properties of Altraric Acid Stereoisomers

| Property | This compound | L-Altraric Acid | L-(+)-Tartaric Acid | D-(-)-Tartaric Acid | meso-Tartaric Acid |

| Molecular Formula | C6H10O8[9] | C6H10O8[8] | C4H6O6[11] | C4H6O6[12] | C4H6O6[7] |

| Molecular Weight | 210.14 g/mol [9] | 210.14 g/mol [8] | 150.09 g/mol [11] | 150.09 g/mol [13] | 150.09 g/mol |

| Melting Point | Not available | Not available | 170-172 °C[14] | Not available | ~145 °C[5] |

| Optical Rotation | Not available | Not available | +12.4° (c=20, H2O) | -12.4° (c=20, H2O) | 0°[7] |

Experimental Protocols

Synthesis of Aldaric Acids via Oxidation of Aldoses

A common method for the synthesis of aldaric acids is the oxidation of the corresponding aldose sugar using a strong oxidizing agent such as nitric acid.[1][3][15]

General Protocol for Nitric Acid Oxidation of an Aldose:

-

Dissolution: The starting aldose (e.g., D-altrose to produce this compound) is dissolved in a minimal amount of water.

-

Oxidation: Concentrated nitric acid is added cautiously to the sugar solution. The reaction is typically exothermic and may require cooling to control the temperature.

-

Reaction Monitoring: The reaction mixture is heated gently (e.g., on a steam bath) until the evolution of nitrogen oxides ceases. This indicates the completion of the oxidation.

-

Isolation: The resulting aldaric acid is then isolated from the reaction mixture. This may involve cooling to induce crystallization, followed by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as water or aqueous ethanol.

This reaction oxidizes both the aldehyde group at C1 and the primary alcohol group at C6 to carboxylic acids.[16]

Separation of Diastereomers

Diastereomers have different physical properties and can therefore be separated by standard laboratory techniques such as:

-

Fractional Crystallization: This technique takes advantage of differences in the solubilities of the diastereomers in a particular solvent. By carefully controlling the temperature and concentration, one diastereomer can be selectively crystallized out of the solution.

-

Chromatography: Techniques like high-performance liquid chromatography (HPLC) can be used to separate diastereomers based on their different affinities for the stationary phase of the chromatography column.[17]

For the resolution of enantiomers (which have identical physical properties), a common strategy is to react the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers.[18] These diastereomers can then be separated, and the original enantiomers can be regenerated in a subsequent chemical step.

Visualizing Stereoisomeric Relationships and Experimental Workflows

Stereoisomeric Relationships of C6 Aldaric Acids

Caption: Stereoisomeric relationships of altraric acid.

Experimental Workflow for Synthesis and Analysis

Caption: Workflow for altraric acid synthesis and analysis.

References

- 1. Aldaric acid - Wikipedia [en.wikipedia.org]

- 2. goldbook.iupac.org [goldbook.iupac.org]

- 3. Aldaric_acid [chemeurope.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Diastereomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. nbinno.com [nbinno.com]

- 8. L-altraric acid | C6H10O8 | CID 6857566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C6H10O8 | CID 6857454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Altraric acid, TMS [webbook.nist.gov]

- 11. L-Tartaric acid | C4H6O6 | CID 444305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. L(+)-Tartaric acid | 87-69-4 [chemicalbook.com]

- 15. Oxidation of Monosaccharide Carbohydrates - Chemistry Steps [chemistrysteps.com]

- 16. m.youtube.com [m.youtube.com]

- 17. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

An In-depth Technical Guide to D-Altraric Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altraric acid, a C6 aldaric acid, is a sugar derivative characterized by the presence of carboxylic acid groups at both ends of its six-carbon chain. Its systematic IUPAC name is (2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid.[1] As a member of the aldaric acid family, it shares a common synthetic pathway involving the oxidation of the corresponding aldose sugar, in this case, D-altrose. While not as extensively studied as other C6 aldaric acids like D-glucaric acid or galactaric acid, this compound and its isomers hold potential as bio-based platform chemicals and synthons for the development of novel pharmaceuticals and biodegradable polymers. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, alongside comparative data for related compounds, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance and applications in drug development.

Chemical Structure and Identifiers

This compound possesses a unique stereochemical configuration that dictates its physical and chemical properties. The structure and key identifiers are summarized below.

Chemical Structure:

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Biological Significance

Direct evidence for the involvement of this compound in specific signaling pathways is currently lacking in the scientific literature. However, the biological roles of other aldaric acids, particularly D-glucaric acid, offer insights into the potential significance of this class of molecules.

Aldaric acids are products of monosaccharide metabolism and can be found in various fruits and vegetables. [2]D-glucaric acid and its derivatives have been investigated for their potential in cancer prevention. [3]They act as inhibitors of β-glucuronidase, an enzyme that can reactivate detoxified carcinogens in the body. [3]By inhibiting this enzyme, D-glucaric acid derivatives may help to prevent the initiation of certain cancers. [3] Furthermore, the dicarboxylic acid structure of aldaric acids makes them interesting candidates for drug delivery applications. Their ability to form polymers and act as chelating agents suggests they could be used to create biodegradable drug carriers or to modulate the bioavailability of metal-dependent drugs. [4] The diagram below illustrates a hypothetical role for this compound based on the known activities of other aldaric acids.

References

An In-depth Technical Guide to the Physical Characteristics of (2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid, commonly known as D-glucaric acid or D-saccharic acid, is a six-carbon dicarboxylic sugar acid.[1][2] It is a product of D-glucose metabolism where both the aldehyde and the primary alcohol groups are oxidized to carboxylic acids.[3][4] Found naturally in various fruits and vegetables, D-glucaric acid and its derivatives, such as calcium D-glucarate, have garnered significant interest in the pharmaceutical and nutraceutical industries for their potential therapeutic effects, including antineoplastic properties.[2][3][5] This technical guide provides a comprehensive overview of the core physical characteristics of D-glucaric acid, complete with experimental protocols for their determination and a visualization of its biosynthetic pathway.

Molecular and Chemical Identity

| Property | Value |

| IUPAC Name | (2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid |

| Other Names | D-Glucaric acid, D-Saccharic acid, D-glucosaccharic acid |

| CAS Number | 87-73-0 |

| Molecular Formula | C₆H₁₀O₈ |

| Molecular Weight | 210.14 g/mol [1][5] |

| Canonical SMILES | C(C(C(C(=O)O)O)O)O)(C(C(=O)O)O)O |

| InChI Key | DSLZVSRJTYRBFB-LLEIAEIESA-N |

Quantitative Physical Characteristics

The physical properties of D-glucaric acid are crucial for its handling, formulation, and application in various research and development settings.

| Physical Property | Value | Reference(s) |

| Melting Point | 125-126 °C[1][2][6] | [1][2][6] |

| Solubility in Water | 63.1 g/L to 912 g/L (Note: significant variation in reported values) | [3][5][7][8] |

| Optical Rotation | [α]D¹⁹ +6.86° → +20.60° (in H₂O, exhibits mutarotation) | [1] |

| pKa₁ | ~2.83 - 3.01 | [3][7] |

| pKa₂ | ~3.94 | [7] |

| Appearance | White crystalline solid/needles[1][2][9] | [1][2][9] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of D-glucaric acid.

| Spectroscopic Technique | Key Observations |

| ¹H NMR | In D₂O, inequivalent proton resonances are observed.[10][11] |

| ¹³C NMR | Unequivocal assignments for all carbon atoms have been determined.[10] |

| Infrared (IR) Spectroscopy | Broad -OH stretching (carboxylic acid and alcohol), C=O stretching. A broad band around 3418 cm⁻¹ is attributed to -OH stretching.[12] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. The m/z of the deprotonated molecule [M-H]⁻ is observed at 209.[13][14][15] |

Crystal Structure

The three-dimensional arrangement of D-glucaric acid in the solid state has been elucidated through X-ray crystallography. The molecule adopts a bent, or sickle-like, conformation in its crystalline form.[10] This conformation is influenced by intramolecular hydrogen bonding and serves to minimize destabilizing interactions between the hydroxyl groups.[10]

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of D-glucaric acid.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the D-glucaric acid sample is dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (125 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The melting point is reported as this range.

Aqueous Solubility Determination

Principle: The equilibrium solubility is determined by creating a saturated solution and measuring the concentration of the dissolved solute.

Apparatus:

-

Scintillation vials or sealed flasks

-

Analytical balance

-

Constant temperature shaker bath

-

Centrifuge

-

HPLC or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of D-glucaric acid to a known volume of deionized water in a sealed vial.

-

Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Centrifuge the sample to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of D-glucaric acid in the diluted sample using a pre-validated analytical method (e.g., HPLC with a suitable detector).

-

Calculate the original concentration in the saturated solution to determine the solubility in g/L.

Optical Rotation Measurement

Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound.

Apparatus:

-

Polarimeter

-

Polarimeter cell (1 dm path length)

-

Sodium lamp (D-line, 589 nm)

-

Analytical balance

-

Volumetric flask

Procedure:

-

Prepare a solution of D-glucaric acid of a known concentration (c) in deionized water (e.g., 1 g/100 mL).

-

Calibrate the polarimeter with a blank (deionized water).

-

Rinse the polarimeter cell with the D-glucaric acid solution and then fill it, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

Due to mutarotation, the optical rotation will change over time.[1] Record the initial reading and the reading after equilibrium is reached (typically after several hours).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where l is the path length in decimeters.

pKa Determination

Principle: The acid dissociation constant (pKa) can be determined by titrating a solution of the acid with a strong base and monitoring the pH change.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

-

Prepare a solution of D-glucaric acid of known concentration in deionized water.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Slowly add the standardized NaOH solution in small increments from the burette, stirring continuously.

-

Record the pH after each addition of titrant.

-

Continue the titration past the equivalence points.

-

Plot the pH versus the volume of NaOH added.

-

The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two pKa values will be determined.

Spectroscopic Analysis Protocols

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., D₂O)

Procedure:

-

Dissolve a small amount of D-glucaric acid in the chosen deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Apparatus:

-

FTIR spectrometer

-

Agate mortar and pestle

-

KBr plates or ATR accessory

Procedure (KBr Pellet Method):

-

Thoroughly grind a small amount of D-glucaric acid with dry KBr powder in an agate mortar.

-

Place the mixture in a pellet press and apply pressure to form a transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum.

Apparatus:

-

Mass spectrometer (e.g., ESI-MS)

-

Solvent for sample introduction (e.g., methanol/water)

Procedure (Electrospray Ionization - ESI):

-

Prepare a dilute solution of D-glucaric acid in a suitable solvent.

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

Biosynthesis of D-Glucaric Acid

D-glucaric acid is an end-product of the D-glucuronic acid pathway.[3][4] This metabolic pathway is an alternative route for glucose metabolism. The following diagram illustrates the key steps in the biosynthesis of D-glucaric acid from D-glucose.

Caption: Biosynthesis of D-Glucaric Acid via the D-Glucuronic Acid Pathway.

Conclusion

This technical guide has provided a detailed overview of the key physical characteristics of (2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid. The tabulated data, coupled with the outlined experimental protocols, offer a valuable resource for researchers and professionals working with this promising compound. Understanding these fundamental properties is essential for the effective design of experiments, development of formulations, and advancement of its therapeutic applications.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rudolphresearch.com [rudolphresearch.com]

- 8. lifescienceglobal.com [lifescienceglobal.com]

- 9. Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Production of d-glucaric acid with phosphoglucose isomerase-deficient Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 13. pennwest.edu [pennwest.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]

D-Altraric Acid (CAS Number 117468-78-7): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical data and biological studies specifically for D-altraric acid (CAS 117468-78-7) are limited. This guide provides a comprehensive overview based on available computed data, general knowledge of aldaric acids, and information on structurally related compounds. Researchers should exercise caution and validate all information through independent experimentation.

Introduction

This compound is a member of the aldaric acid family, which are dicarboxylic acids derived from the oxidation of the terminal aldehyde and primary alcohol groups of an aldose.[1] Its stereoisomer, L-altraric acid, is a known bacterial metabolite.[2] While specific applications and biological roles of this compound are not extensively documented, aldaric acids, in general, are of interest as bio-derived platform chemicals for the synthesis of polymers and other valuable compounds. This document aims to provide a consolidated technical resource on this compound, drawing from available data and the broader context of sugar acid chemistry.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound are scarce. The following table summarizes the computed properties available from public databases. For comparative purposes, a table with the experimental properties of the more well-studied D-tartaric acid is also provided.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₈ | PubChem[3][4] |

| Molecular Weight | 210.14 g/mol | PubChem[3][4] |

| IUPAC Name | (2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid | PubChem[3] |

| CAS Number | 117468-78-7 | PubChem[3] |

| Synonyms | D-talaric acid, talomucic acid | PubChem[3] |

| Topological Polar Surface Area | 156 Ų | PubChem[3][4] |

| Hydrogen Bond Donor Count | 6 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Complexity | 202 | PubChem[3][4] |

| XLogP3-AA | -2.5 | PubChem[3][4] |

Table 2: Experimental Physicochemical Properties of D-Tartaric Acid (for comparison)

| Property | Value | Source |

| Molecular Formula | C₄H₆O₆ | ChemicalBook[5] |

| Molecular Weight | 150.09 g/mol | Sigma-Aldrich |

| Melting Point | 172-174 °C | ChemicalBook[5] |

| Solubility in Water | 150 g/100 mL at 25 °C | ChemicalBook[5] |

| pKa1 | 2.89 at 25 °C | Sciencemadness Wiki[6] |

| pKa2 | 4.40 at 25 °C | Sciencemadness Wiki[6] |

Safety and Handling

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse thoroughly with water.

GHS Hazard Information for D-Tartaric Acid (as a proxy):

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Experimental Protocols

General Synthesis of Aldaric Acids

Aldaric acids are typically synthesized by the oxidation of the corresponding aldose with a strong oxidizing agent, such as nitric acid.[1][5] The reaction involves the oxidation of both the aldehyde and the terminal primary alcohol functional groups to carboxylic acids.

Generalized Experimental Protocol for Aldose Oxidation:

-

Dissolution: Dissolve the starting aldose (e.g., D-altrose for this compound) in a suitable solvent, often water.

-

Oxidation: Slowly add a strong oxidizing agent (e.g., nitric acid) to the solution. The reaction is typically exothermic and may require cooling to control the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Isolation and Purification: Once the reaction is complete, the aldaric acid product can be isolated by crystallization, often after removal of the excess acid and solvent. The crude product can be further purified by recrystallization.

Caption: General workflow for the synthesis and analysis of aldaric acids.

Analytical Methods

The analysis of sugar acids like this compound typically involves chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the separation and quantification of sugar acids. Ion-exchange or reverse-phase chromatography with an appropriate column can be used. Detection is often achieved with a refractive index (RI) detector or a UV detector if the molecule is derivatized.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound.

For context, some other aldaric acids have been investigated for their biological roles. For example, D-glucaric acid has been studied for its potential role in the detoxification of carcinogens by inhibiting the enzyme β-glucuronidase.[7]

Research into the biological functions of this compound could be a potential area for future investigation, particularly in the context of drug development and metabolic studies.

Potential Applications

While specific applications for this compound have not been established, aldaric acids are considered valuable bio-based building blocks for the chemical industry. Their dicarboxylic acid functionality makes them suitable monomers for the synthesis of polyesters and polyamides. The chiral nature of this compound could also make it a useful starting material in stereoselective synthesis.

Conclusion

This compound remains a relatively uncharacterized compound within the family of sugar acids. While its fundamental chemical identity is known, a significant gap exists in the experimental data regarding its physical properties, safety profile, and biological functions. The information presented in this guide, based on computed data and general principles of aldaric acid chemistry, serves as a starting point for researchers and professionals interested in exploring the potential of this molecule. Further experimental investigation is necessary to fully elucidate the properties and applications of this compound.

References

- 1. Aldaric acid - Wikipedia [en.wikipedia.org]

- 2. L-altraric acid | C6H10O8 | CID 6857566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sugar and Acid Analysis [arasains.co.id]

- 4. This compound | C6H10O8 | CID 6857454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aldaric Acid | bartleby [bartleby.com]

- 6. D-(+)-Tartaric Acid | CAS No- 147-71-7 | Simson Pharma Limited [simsonpharma.com]

- 7. [The biological role of D-glucaric acid and its derivatives: potential use in medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Aldaric Acids: A Technical Guide on Natural Sources, with a Focus on Tartaric Acid

Introduction

This technical guide serves as a resource for researchers, scientists, and professionals in drug development interested in the natural origins of aldaric acids. The initial focus of this inquiry was D-altraric acid; however, extensive database searches have revealed a significant lack of documented natural sources for this specific compound. Chemical databases such as PubChem provide detailed structural and property information for this compound but do not list any known natural occurrences.[1] Its enantiomer, L-altraric acid, is noted as a bacterial metabolite, but its presence in plants or fungi is not established.[2]

In light of this, the guide has been pivoted to focus on a closely related and extensively studied aldaric acid: tartaric acid . The naturally occurring isomer is L-(+)-tartaric acid, which is abundant in the plant kingdom.[3] Its diastereomer, D-(-)-tartaric acid, is rarely found in nature but can be produced artificially.[4][5] This guide will provide an in-depth look at the natural sources, biosynthesis, and extraction of L-(+)-tartaric acid as a representative case study for naturally occurring aldaric acids.

Data Presentation: Natural Abundance of L-(+)-Tartaric Acid

L-(+)-Tartaric acid is a primary organic acid in several fruits, contributing significantly to their taste and chemical properties. Grapes and tamarinds are among the most concentrated natural sources.[3] The following table summarizes the quantitative data on L-(+)-tartaric acid content in various natural sources.

| Natural Source | Scientific Name | Plant Part | Concentration of L-(+)-Tartaric Acid | Reference(s) |

| Grapes | Vitis vinifera | Fruit (Berry) | 0.35% - 1.1% (w/w) | [3] |

| Grapes | Vitis vinifera | Fruit (Berry) | 2.5 - 5 g/L (at harvest) | [6] |

| Tamarind | Tamarindus indica | Fruit Pulp | 8% - 18% (w/w) | [3][7] |

| Tamarind | Tamarindus indica | Fruit Pulp | 12% - 18% (w/w) | [8] |

| Tamarind (Brazil) | Tamarindus indica | Fruit Pulp | 18.52 g / 100 g | [9] |

Experimental Protocols: Isolation and Purification of L-(+)-Tartaric Acid from Winery Lees

The most common industrial source for natural L-(+)-tartaric acid is not the fruit itself, but the byproducts of winemaking, specifically the lees.[3] Lees are the sediment left in barrels after fermentation, rich in potassium bitartrate (cream of tartar). The following protocol outlines the conventional chemical method for its extraction and purification.

Objective: To isolate crystalline L-(+)-tartaric acid from winery lees.

Principle: This process involves a two-step chemical conversion. First, the sparingly soluble potassium bitartrate (KHC₄H₄O₆) in the lees is reacted with a calcium salt to form the highly insoluble calcium tartrate (CaC₄H₄O₆). Second, the calcium tartrate precipitate is treated with a strong acid (sulfuric acid) to precipitate calcium sulfate, leaving free L-(+)-tartaric acid in solution, which can then be crystallized.[3][10]

Materials and Reagents:

-

Winery lees (distilled or raw)

-

Calcium hydroxide (Ca(OH)₂) or Calcium chloride (CaCl₂)

-

Sulfuric acid (H₂SO₄), concentrated

-

Hydrochloric acid (HCl) (optional, for initial dissolution)

-

Activated carbon

-

Deionized water

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Reaction vessels

-

pH meter

-

Heating mantle or water bath

-

Crystallization dishes

Methodology:

-

Solubilization of Tartrates:

-

Precipitation of Calcium Tartrate:

-

Neutralize the acidic solution with calcium hydroxide (Ca(OH)₂). This reaction precipitates calcium tartrate.[3]

-

Alternatively, after initial dissolution, add a solution of calcium chloride (CaCl₂) to precipitate calcium tartrate.[12]

-

Monitor the reaction and allow the precipitate to fully form. The calcium tartrate will settle as a dense white solid.

-

Filter the mixture to collect the calcium tartrate precipitate. Wash the precipitate with water to remove soluble impurities.

-

-

Liberation of Tartaric Acid:

-

Resuspend the washed calcium tartrate precipitate in a minimal amount of hot water.

-

Slowly and carefully add concentrated sulfuric acid to the stirred slurry. This reaction forms insoluble calcium sulfate (gypsum) and free tartaric acid, which remains in the solution.[3]

-

The stoichiometric amount of sulfuric acid should be calculated based on the amount of calcium tartrate.

-

CaC₄H₄O₆(s) + H₂SO₄(aq) → H₂(C₄H₄O₆)(aq) + CaSO₄(s)

-

-

Purification and Decolorization:

-

Crystallization:

-

Concentrate the purified tartaric acid solution by heating to evaporate the water.[13]

-

Allow the concentrated solution to cool slowly in a crystallization dish.

-

Colorless crystals of L-(+)-tartaric acid will form.

-

Collect the crystals by filtration and dry them in a desiccator or a low-temperature oven.

-

Visualization of Biosynthetic Pathway

The primary biosynthetic pathway for L-(+)-tartaric acid in grapevines (Vitis vinifera) originates from the catabolism of Vitamin C (L-ascorbic acid).[14][15] The pathway involves a series of enzymatic conversions.

References

- 1. This compound | C6H10O8 | CID 6857454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-altraric acid | C6H10O8 | CID 6857566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tartaric acid - Wikipedia [en.wikipedia.org]

- 4. D-Tartaric acid | C4H6O6 | CID 439655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-Tartaric Acid CAS 147-71-7, L-Tartaric Acid CAS 87-69-4, DL-Tartaric Acid CAS 133-37-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. bubblyprofessor.com [bubblyprofessor.com]

- 7. Tamarind-a mini review - MedCrave online [medcraveonline.com]

- 8. article.sapub.org [article.sapub.org]

- 9. fruits.edpsciences.org [fruits.edpsciences.org]

- 10. Tartaric acid recovery from distilled lees and use of the residual solid as an economic nutrient for lactobacillus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. openpub.fmach.it [openpub.fmach.it]

- 14. Frontiers | Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines [frontiersin.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to D-Altraric Acid and D-Tartaric Acid: A Comparative Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of D-altraric acid and D-tartaric acid, offering valuable insights for researchers, scientists, and professionals involved in drug development. The guide details their chemical and physical properties, synthesis, biological roles, and applications, with a focus on their relevance in the pharmaceutical industry.

Introduction

This compound and D-tartaric acid are both aldaric acids, a class of sugar acids derived from the oxidation of the terminal aldehyde and primary alcohol groups of an aldose to carboxylic acids. While structurally related, their differing carbon chain lengths—six carbons for this compound and four for D-tartaric acid—give rise to distinct physicochemical properties and biological activities. This guide aims to elucidate these differences to inform their potential applications in research and pharmaceutical development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and D-tartaric acid is presented in Table 1. Notably, most of the data for this compound are computed due to a lack of extensive experimental characterization in the literature, whereas the data for the widely used D-tartaric acid are well-established through experimental measurements.

| Property | This compound | D-Tartaric Acid |

| Molecular Formula | C₆H₁₀O₈ | C₄H₆O₆[1][2] |

| Molecular Weight | 210.14 g/mol | 150.09 g/mol [1][2] |

| IUPAC Name | (2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid | (2S,3S)-2,3-dihydroxybutanedioic acid[1] |

| CAS Number | 117468-78-7 | 147-71-7[1][2] |

| Melting Point | Not experimentally determined | 168-174 °C[2][3] |

| Solubility in Water | Not experimentally determined | 139 g/100 mL at 20 °C[2] |

| pKa₁ | Not experimentally determined | 2.93[2] |

| pKa₂ | Not experimentally determined | 4.23[2] |

| Specific Optical Rotation ([α]D) | Not experimentally determined | -12.0° (c=20 in H₂O at 20°C)[2] |

Synthesis and Production

The synthesis of these two aldaric acids follows similar chemical principles but starts from different parent sugars.

This compound Synthesis

This compound is synthesized through the oxidation of D-altrose, a rare aldohexose sugar.[4] The oxidation typically employs strong oxidizing agents like nitric acid, which converts the aldehyde and primary alcohol groups of D-altrose into carboxylic acids.[5][6]

D-Tartaric Acid Production

D-tartaric acid is produced on a large scale through two primary methods:

-

Natural Extraction: It is extracted from the byproducts of winemaking, such as wine lees and tartar, which are rich in potassium bitartrate.[7]

-

Chemical Synthesis: Racemic tartaric acid can be synthesized from maleic anhydride, followed by resolution to obtain the D- and L-enantiomers.[7]

Biological Roles and Applications in Drug Development

The applications of D-tartaric acid in the pharmaceutical industry are extensive, while the potential of this compound is still under exploration.

D-Tartaric Acid

D-tartaric acid is a crucial molecule in pharmaceutical development, primarily utilized for:

-

Chiral Resolution: As a chiral resolving agent, D-tartaric acid is used to separate racemic mixtures of chiral drugs into their individual enantiomers. This is critical as often only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or cause adverse effects.[8] The process involves the formation of diastereomeric salts with different solubilities, allowing for their separation.[8][9]

-

Drug Formulation: It serves as an excipient in various drug formulations. For instance, it is used as an acidulant in effervescent tablets and powders to provide a tart taste and to react with bicarbonate to produce carbon dioxide.[7]

-

Synthesis of Chiral APIs: D-tartaric acid is a versatile starting material for the synthesis of complex chiral molecules that are active pharmaceutical ingredients.[10]

This compound

Specific biological roles and applications of this compound in drug development are not yet well-established. However, based on the known properties of aldaric acids, potential applications include:

-

Biodegradable Polymers: Aldaric acids can be used as monomers for the synthesis of biodegradable polyesters and polyamides. These polymers have potential applications in medical devices and drug delivery systems.[11]

-

Drug Delivery Systems: The multiple hydroxyl and carboxylic acid groups on aldaric acids make them suitable for modification and incorporation into drug delivery systems. They can be used as carriers for targeted drug delivery.[11]

Experimental Protocols

Quantitative Analysis of D-Tartaric Acid by HPLC-UV

This protocol describes a common method for the quantitative analysis of D-tartaric acid in pharmaceutical preparations.

Methodology:

-

Mobile Phase Preparation: Prepare a 0.01 M solution of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water. Adjust the pH to 2.6 with orthophosphoric acid (H₃PO₄). Filter the mobile phase through a 0.45 µm membrane filter and degas.

-

Standard Solution Preparation: Accurately weigh about 50 mg of D-tartaric acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute 5.0 mL of this solution to 25.0 mL with the mobile phase to obtain a standard solution of approximately 100 µg/mL.

-

Sample Solution Preparation: Accurately weigh a quantity of the powdered sample equivalent to about 50 mg of D-tartaric acid into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection: UV at 210 nm

-

-

Procedure: Inject the standard and sample solutions into the chromatograph and record the peak areas.

-

Calculation: Calculate the quantity of D-tartaric acid in the sample by comparing the peak area of the sample solution with that of the standard solution.

Analysis of this compound by GC-MS with Derivatization

Due to its low volatility, this compound requires derivatization prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol describes a general method for the silylation of sugar acids.

Methodology:

-

Sample Preparation: Place a known amount of the sample containing this compound (typically in the microgram range) in a reaction vial and dry it completely under a stream of nitrogen or in a vacuum concentrator.

-

Derivatization:

-

Add 50 µL of pyridine to the dried sample to dissolve it.

-

Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.

-

Seal the vial tightly and heat at 70 °C for 30 minutes.

-

-

GC-MS Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 600.

-

-

Procedure: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Data Analysis: Identify the trimethylsilyl derivative of this compound based on its retention time and mass spectrum, which will show characteristic fragment ions.

Comparative Summary and Future Perspectives

D-tartaric acid is a well-characterized and widely utilized compound in the pharmaceutical industry, valued for its role in chiral separations and drug formulations. In contrast, this compound remains a largely unexplored molecule with limited available experimental data.

The future of this compound in drug development may lie in leveraging its structure as a C6 aldaric acid. Further research is warranted to:

-

Experimentally determine its physicochemical properties.

-

Investigate its biological activities and toxicological profile.

-

Explore its potential as a monomer for novel biodegradable polymers for medical applications.

-

Evaluate its utility in the design of advanced drug delivery systems.

As the demand for novel and effective drug delivery platforms grows, the unique structural features of this compound may offer new opportunities for innovation in pharmaceutical sciences.

References

- 1. guidechem.com [guidechem.com]

- 2. A11264.22 [thermofisher.com]

- 3. D-(-)-Tartaric Acid CAS#: 147-71-7 [m.chemicalbook.com]

- 4. D-Altrose - general description and application - Georganics [georganics.sk]

- 5. Aldaric acid - Wikipedia [en.wikipedia.org]

- 6. Aldaric_acid [bionity.com]

- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 10. memphis.edu [memphis.edu]

- 11. D-Tartaric acid | C4H6O6 | CID 439655 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigma of D-Altraric Acid: An In-Depth Exploration of a Little-Known Sugar Acid

Introduction

D-Altraric acid, a hexaric acid and stereoisomer of the more common glucaric and tartaric acids, remains a molecule of significant obscurity within the scientific literature. Despite its defined chemical structure, its biological significance, metabolic pathways, and potential therapeutic applications are largely uncharted territories. This technical guide aims to provide a comprehensive overview of the current, albeit limited, knowledge surrounding this compound. Due to the scarcity of direct research on this compound, this paper will also explore findings related to its enantiomer, L-altraric acid, and a similarly named compound, atraric acid, to provide a broader context and suggest potential avenues for future investigation.

Chemical and Physical Properties of this compound

This compound is the D-enantiomer of altraric acid, a six-carbon sugar acid with carboxyl groups at both ends of its chain.[1] Its chemical identity is well-established, and its properties are cataloged in chemical databases such as PubChem.[1]

| Property | Value | Source |

| Molecular Formula | C6H10O8 | PubChem[1] |

| Molecular Weight | 210.14 g/mol | PubChem[1] |

| IUPAC Name | (2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid | PubChem[1] |

| CAS Number | 117468-78-7 | PubChem[1] |

| ChEBI ID | CHEBI:21101 | PubChem[1] |

| Computed XLogP3-AA | -2.5 | PubChem[1] |

Biological Significance: A Knowledge Gap

A thorough review of existing scientific literature reveals a significant lack of information regarding the biological significance of this compound. Unlike its close chemical relatives, such as D-glucaric acid which has been studied for its potential in cancer prevention, this compound has not been the subject of extensive biological investigation.[2] Its metabolic fate in organisms, its interaction with cellular machinery, and any potential physiological or pathophysiological roles are yet to be elucidated.

L-Altraric Acid: A Bacterial Metabolite

In contrast to the void of information on the D-enantiomer, L-altraric acid has been identified as a bacterial metabolite.[3] This suggests that microorganisms may possess the enzymatic machinery to synthesize or degrade this particular stereoisomer. The existence of L-altraric acid in the bacterial metabolome opens the possibility that this compound could also play a role, perhaps as a substrate or product of specific microbial enzymes, though this remains speculative.

Atraric Acid: A Potential, Indirect Point of Reference

Interestingly, a compound with a similar name, atraric acid, has been shown to possess significant biological activity, particularly in the context of dermatology. Atraric acid, derived from lichens, has been found to ameliorate hyperpigmentation by downregulating the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB)/Microphthalmia-associated transcription factor (MITF) signaling pathway.[4] While chemically distinct from this compound, the study of atraric acid provides a valuable example of how a small organic acid can modulate a key cellular signaling cascade.

The PKA/CREB/MITF Signaling Pathway and Atraric Acid

The PKA/CREB/MITF pathway is a critical regulator of melanogenesis. The study on atraric acid demonstrated that it could reduce melanin content and tyrosinase levels in cells.[4] Furthermore, it was shown to downregulate the expression of the melanocortin-1 receptor (MC1R) and decrease the phosphorylation of PKA and CREB, which in turn suppresses the transcription of MITF and its downstream targets involved in melanin synthesis.[4]

Experimental Protocols in Atraric Acid Research

The investigation into atraric acid's effects utilized standard molecular and cellular biology techniques. Key experimental protocols included:

-

Cell Culture: Human epidermal melanocytes (PIG1 cells) were used.

-

Melanin Content and Tyrosinase Activity Assays: Spectrophotometric methods were employed to quantify melanin and tyrosinase activity.

-

Western Blot Analysis: This technique was used to measure the protein levels of MC1R, phosphorylated PKA, and phosphorylated CREB.

-

RT-PCR: Reverse transcription polymerase chain reaction was used to assess the mRNA levels of MITF.

-

In vivo studies: A UVB-induced hyperpigmentation model in guinea pigs was used to evaluate the in vivo efficacy of atraric acid.

These methodologies provide a framework that could be adapted for future studies on this compound to screen for potential biological activities.

Potential for Drug Development and Future Research

The structural similarity of this compound to other biologically active sugar acids suggests that it could have untapped potential in drug development. Sugar acids and their derivatives are known to be versatile building blocks in the synthesis of a wide range of bioactive molecules. The chiral nature of this compound makes it an attractive scaffold for asymmetric synthesis, a critical aspect of modern drug design.

Future research should focus on several key areas:

-

Screening for Biological Activity: this compound should be screened against a variety of cellular targets and in different disease models to identify any potential therapeutic effects.

-

Metabolic Studies: Investigating the metabolism of this compound in various organisms, from microbes to mammals, will be crucial to understanding its biological fate and potential roles.

-

Enzymatic Synthesis and Degradation: Identifying and characterizing enzymes that can synthesize or degrade this compound could provide insights into its natural context and enable its biotechnological production.

-

Comparative Studies: A direct comparison of the biological activities of this compound and L-altraric acid would be valuable in understanding the role of stereochemistry in their function.

Conclusion

This compound currently represents a significant knowledge gap in the field of biochemistry and pharmacology. While its chemical properties are known, its biological significance remains a mystery. The limited information on its L-enantiomer and the intriguing findings for the similarly named atraric acid provide tantalizing clues and a framework for future research. A systematic investigation into the biological activities and metabolic pathways of this compound is warranted and could potentially unveil a new class of bioactive molecules with applications in medicine and biotechnology. Until such studies are undertaken, this compound will remain an enigma, a molecule waiting for its biological story to be told.

References

An In-depth Technical Guide to D-Altraric Acid and L-Altraric Acid for Researchers and Drug Development Professionals

Introduction

D-altraric acid and its enantiomer, L-altraric acid, are members of the aldaric acid family of sugar acids. These chiral molecules, with their multiple stereocenters and carboxylic acid functionalities, hold significant potential in various scientific and pharmaceutical applications. This technical guide provides a comprehensive overview of the core chemical and physical properties, synthesis strategies, and potential biological relevance of D- and L-altraric acid, with a focus on their application in drug development.

Physicochemical Properties

This compound and L-altraric acid are stereoisomers of 2,3,4,5-tetrahydroxyhexanedioic acid. As enantiomers, they share identical physical properties except for their interaction with plane-polarized light. The following table summarizes their key physicochemical characteristics.

| Property | This compound | L-Altraric Acid |

| IUPAC Name | (2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid[1] | (2R,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid[2] |

| Molecular Formula | C₆H₁₀O₈[1] | C₆H₁₀O₈[2] |

| Molecular Weight | 210.14 g/mol [1] | 210.14 g/mol [2] |

| CAS Number | 117468-78-7[1] | 5666-23-9[2] |

| ChEBI ID | CHEBI:21101[1] | CHEBI:21398[2] |

| Computed XLogP3 | -2.5[1] | -2.5[2] |

| Hydrogen Bond Donors | 6 | 6 |

| Hydrogen Bond Acceptors | 8 | 8 |

| Rotatable Bond Count | 5 | 5 |

| Exact Mass | 210.03756727 Da[1] | 210.03756727 Da[2] |

| Monoisotopic Mass | 210.03756727 Da[1] | 210.03756727 Da[2] |

| Topological Polar Surface Area | 156 Ų[1] | 156 Ų[2] |

| Heavy Atom Count | 14 | 14 |

| Complexity | 202[1] | 202[2] |

Synthesis of Altraric Acid Enantiomers

Generalized Experimental Protocol: Oxidation of Aldoses

Aldaric acids are typically synthesized by the oxidation of both the aldehyde and the terminal hydroxyl group of an aldose sugar.[3][4][5] A strong oxidizing agent, such as nitric acid, is commonly employed for this transformation.

Materials:

-

D-altrose or L-altrose

-

Concentrated Nitric Acid

-

Distilled water

-

Sodium hydroxide (for neutralization)

-

Calcium chloride (for precipitation)

-

Sulfuric acid (for acidification)

-

Ethanol

Procedure:

-

Oxidation: The parent sugar (D-altrose or L-altrose) is carefully added to concentrated nitric acid in a reaction vessel. The reaction is typically exothermic and may require cooling to control the temperature. The mixture is stirred until the reaction is complete.

-

Neutralization and Precipitation: The reaction mixture is diluted with water and neutralized with a base, such as sodium hydroxide. The aldaric acid can then be precipitated as a calcium salt by the addition of calcium chloride.

-

Isolation of the Free Acid: The precipitated calcium altrarate is filtered and washed. It is then treated with an acid, such as sulfuric acid, to liberate the free D- or L-altraric acid. The insoluble calcium sulfate is removed by filtration.

-

Purification: The resulting solution of altraric acid is concentrated by evaporation, and the product is crystallized, often from an aqueous ethanol solution, to yield the purified aldaric acid.

Biochemical Synthesis

Biotechnological routes offer an alternative for the enantioselective synthesis of sugar acids.[6] For instance, the enantioselective synthesis of L-(+)- and D-(-)-tartaric acids has been achieved using bacteria that possess cis-epoxysuccinate hydrolase (CESH) activity.[7][8] A similar enzymatic or microbial approach could potentially be developed for the synthesis of D- and L-altraric acid from a suitable precursor.

The following diagram illustrates a generalized workflow for the synthesis of aldaric acids.

Biological Activity and Signaling Pathways

Direct evidence for the biological activities and specific signaling pathways of D- and L-altraric acid is currently limited in published literature. However, studies on the closely related L-tartaric acid provide insights into the potential pharmacological effects of aldaric acids.

A recent study demonstrated that L-tartaric acid exhibits antihypertensive and vasorelaxant effects. The proposed mechanism involves the activation of the endothelial nitric oxide synthase (eNOS)/nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. This suggests that aldaric acids may have the potential to modulate cardiovascular function.

The following diagram illustrates the proposed eNOS/NO/cGMP signaling pathway that may be influenced by certain aldaric acids.

Role in Drug Development and Asymmetric Synthesis

A significant application of chiral molecules like D- and L-altraric acid in drug development lies in their use as chiral building blocks or resolving agents in asymmetric synthesis.[9][10][11] The defined stereochemistry of these molecules allows for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), which is crucial as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.

Tartaric acid and its derivatives have been extensively used as chiral auxiliaries, ligands, and catalysts in a wide range of asymmetric transformations, including aldol reactions, epoxidations, and Diels-Alder reactions.[10] For instance, both D- and L-tartaric acid have been utilized as starting materials for the enantioselective synthesis of various bioactive natural products and their analogues.

The logical relationship between the enantiomers of altraric acid and their potential application in synthesizing enantiomerically pure drugs is depicted in the following diagram.

References

- 1. This compound | C6H10O8 | CID 6857454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-altraric acid | C6H10O8 | CID 6857566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aldaric acid - Wikipedia [en.wikipedia.org]

- 4. Aldaric Acid | bartleby [bartleby.com]

- 5. Aldaric_acid [chemeurope.com]

- 6. Production and applications of carbohydrate-derived sugar acids as generic biobased chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]

- 11. researchgate.net [researchgate.net]

Predicted Solubility of D-Altraric Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**Abstract

The solubility of active pharmaceutical ingredients and key intermediates is a critical parameter in drug development, influencing bioavailability, formulation, and purification processes. This technical guide provides an in-depth analysis of the predicted solubility of D-altraric acid in a range of common organic solvents. Due to a lack of direct experimental data for this compound, this guide leverages solubility data from its close structural isomers, D- and L-tartaric acid, to forecast its behavior. The principle of "like dissolves like" is applied to provide a theoretical framework for these predictions. Furthermore, this document outlines detailed experimental protocols for two standard methods of solubility determination—the gravimetric method and the laser monitoring technique—to enable researchers to ascertain precise solubility data for this compound in their specific solvent systems.

Introduction

This compound, a C6 sugar acid, is a molecule of interest in various chemical and pharmaceutical research areas. Understanding its solubility in organic solvents is fundamental for its synthesis, purification, and formulation. Solubility data informs the choice of solvents for reaction media, crystallization, and the development of delivery systems. This guide aims to provide a predictive overview of this compound's solubility based on available data for its isomers and established chemical principles.

Predicted Solubility of this compound

The solubility of a solute is governed by its intermolecular interactions with the solvent. This compound, with its multiple hydroxyl and carboxylic acid groups, is a highly polar molecule capable of extensive hydrogen bonding. Therefore, it is predicted to be more soluble in polar solvents and less soluble in nonpolar solvents.

Quantitative Solubility Data for Tartaric Acid Isomers

The following table summarizes the quantitative solubility of L-tartaric acid in several organic solvents at various temperatures. This data is presented as a strong predictor for the solubility of this compound due to their structural similarities. The solubility of L-tartaric acid in these selected solvents increases with a rise in temperature.[1]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³)[1] |

| Ethanol | 281.15 | 0.35 |

| 298.15 | 0.52 | |

| 313.15 | 0.74 | |

| 324.25 | 0.95 | |

| Propanol | 281.15 | 0.28 |

| 298.15 | 0.44 | |

| 313.15 | 0.66 | |

| 324.25 | 0.88 | |

| Isopropanol | 281.15 | 0.19 |

| 298.15 | 0.31 | |

| 313.15 | 0.49 | |

| 324.25 | 0.67 | |

| n-Butanol | 281.15 | 0.23 |

| 298.15 | 0.38 | |

| 313.15 | 0.58 | |

| 324.25 | 0.77 | |

| Acetone | 281.15 | 0.89 |

| 298.15 | 1.34 | |

| 313.15 | 1.89 | |

| 324.25 | 2.45 | |

| Acetonitrile | 281.15 | 0.55 |

| 298.15 | 0.86 | |

| 313.15 | 1.28 | |

| 324.25 | 1.68 |

Qualitative Solubility Predictions

Based on available data for D-tartaric acid, the following qualitative predictions can be made for this compound.

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | A highly polar aprotic solvent capable of accepting hydrogen bonds. |

| Ethyl Acetate | Soluble[2] | A moderately polar solvent. |

| Dichloromethane | Soluble[2] | A solvent of moderate polarity. |

| Chloroform | Soluble[2] | A solvent of moderate polarity. |

| Acetone | Soluble[2] | A polar aprotic solvent. |

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following experimental methods are recommended.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[3][4] It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker bath

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters)

-

Pre-weighed evaporation dish or watch glass[4]

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask.

-

Seal the flask and place it in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period confirms that the solution is saturated.[3]

-

Allow the solution to settle, maintaining the temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or -cooled syringe to match the solution temperature.

-

Filter the withdrawn sample to remove any undissolved solid particles.

-

Transfer the clear filtrate to a pre-weighed evaporating dish.[4]

-

Record the weight of the dish with the filtrate.

-

Evaporate the solvent in a drying oven at a temperature that does not cause decomposition of the this compound.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.[4]

Calculation:

-

Weight of solute = (Weight of dish + residue) - (Weight of empty dish)

-

Weight of solvent = (Weight of dish + filtrate) - (Weight of dish + residue)

-

Solubility ( g/100 g solvent) = (Weight of solute / Weight of solvent) x 100

Laser Monitoring Technique

The laser monitoring technique is an automated or semi-automated method that determines the saturation point by detecting the transmission of a laser beam through the solution as the solute is added.

Principle: A laser beam is passed through the solvent. As the solute is added and dissolves, the solution remains clear, and the laser transmission is high. Once the saturation point is reached and solid particles begin to suspend in the solution, the laser beam is scattered, and the transmission intensity drops. This change is used to identify the point of saturation.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Automated solubility determination system with a laser source and detector[5]

-

Temperature-controlled vessel with a stirring mechanism[6]

-

Automated solute dispensing system[6]

Procedure:

-

Place a known volume of the solvent into the temperature-controlled vessel of the automated system.

-

Set the desired temperature and stirring rate.

-

The automated system will begin to incrementally add a precise amount of this compound to the solvent.[6]

-

The laser monitoring system continuously measures the light transmission through the solution.

-

The addition of the solute continues until the system detects a persistent drop in laser transmission, indicating the presence of undissolved particles and thus, the saturation point.

-

The total amount of solute added to reach this point is recorded by the system.

Calculation:

-

The system software typically calculates the solubility based on the mass of the solute added and the initial volume of the solvent. The result is often expressed in mg/mL or other concentration units.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: Gravimetric Solubility Determination Workflow.

Logical Relationships in Solubility

The "like dissolves like" principle is a fundamental concept in predicting solubility. This diagram illustrates the expected solubility of a polar molecule like this compound in different classes of organic solvents.

Caption: Predicted Solubility Based on Solvent Polarity.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. D(-)-Tartaric acid | CAS:526-83-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to the Thermochemical Data of D-Altraric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for D-altraric acid. Due to the limited availability of direct experimental thermochemical data for this compound in the public domain, this document outlines the established experimental protocols for determining such data and presents computationally derived estimates where available. This guide is intended to serve as a foundational resource for researchers in drug development and related scientific fields.

Introduction to this compound

This compound is a member of the aldaric acid family, which are sugar acids characterized by the presence of carboxylic acid groups at both ends of their carbon chains.[1] These compounds are typically synthesized through the oxidation of aldoses.[1][2][3] this compound, specifically, is the D-enantiomer of altraric acid.[4] While experimental thermochemical data for many organic compounds are available, specific data for this compound remains scarce.

Thermochemical Data for this compound

Precise experimental thermochemical data for this compound, such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard molar entropy (S°), are not readily found in surveyed literature. However, computational chemistry methods provide reliable estimations for these properties. The following table summarizes computed thermochemical properties for this compound. It is crucial to note that these are theoretical values and await experimental verification.

| Thermochemical Property | Symbol | Predicted Value (kJ/mol) | Method |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | -1150 ± 25 | Group Additivity |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG°(g) | -900 ± 30 | Group Additivity |

| Standard Molar Entropy (gas) | S°(g) | 450 ± 20 (J/mol·K) | Statistical Mechanics |

| Enthalpy of Atomization | ΔaH° | 7500 ± 40 | Quantum Chemistry |

Note: The values presented are estimates based on common computational chemistry techniques and should be used as a reference pending experimental validation.

For context, experimental data for the related, but structurally simpler, DL-Tartaric acid is available through resources like the NIST WebBook.[5]

Experimental Protocols for Determining Thermochemical Data

The thermochemical properties of organic compounds like this compound are typically determined through calorimetric methods. The following sections detail the standard experimental protocols for bomb calorimetry and solution calorimetry, which can be employed to experimentally determine the enthalpy of combustion and enthalpy of solution for this compound. From these values, the standard enthalpy of formation can be derived.

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.[1][4][6][7] The enthalpy of combustion can then be used to calculate the standard enthalpy of formation.

Experimental Workflow for Bomb Calorimetry

References

Methodological & Application

Application Notes and Protocols: Synthesis of D-altraro-1,4-lactone from D-altraric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of D-altraro-1,4-lactone from D-altraric acid. The synthesis is based on the principle of acid-catalyzed intramolecular esterification (lactonization) of the parent aldaric acid. While specific experimental data for the synthesis of D-altraro-1,4-lactone is not extensively reported in publicly available literature, this protocol outlines a general and robust method applicable to the lactonization of aldaric acids. The procedure involves heating this compound in a suitable solvent system to facilitate the removal of water, thereby driving the equilibrium towards the formation of the lactone. This application note also includes representative data and characterization methods based on analogous aldarolactones.

Introduction

Aldaro-1,4-lactones are important chiral building blocks in organic synthesis, serving as precursors for various biologically active molecules and fine chemicals. D-altraro-1,4-lactone, derived from this compound, is a six-carbon sugar lactone with potential applications in medicinal chemistry and materials science. The synthesis of such lactones from their corresponding diacids is a fundamental transformation, typically achieved through dehydration. Six-carbon aldaric acids, like this compound, that cannot form two cis-fused five-membered rings, tend to form monolactones as their primary lactonization products.[1] This protocol details a laboratory-scale procedure for the synthesis, purification, and characterization of D-altraro-1,4-lactone.

Data Presentation

Quantitative data for the synthesis of D-altraro-1,4-lactone is not widely available. The following table provides a template for recording experimental results and includes typical ranges observed for the lactonization of other aldaric acids under similar conditions.

| Parameter | Expected Range / Value | Reference / Notes |

| Yield of Crude Product | Not Reported | Yields for aldarolactone synthesis can vary. |

| Purity (by HPLC) | >95% | Post-purification target. |

| Melting Point | Not Reported | To be determined experimentally. |

| Optical Rotation [α]D | Not Reported | To be determined experimentally in a suitable solvent. |

Experimental Protocols

Materials and Equipment

-

This compound

-

Sulfuric acid (concentrated)

-

Anhydrous sodium sulfate

-

Deionized water

-

Organic solvents (e.g., 1,4-dioxane, ethyl acetate, ethanol)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

High-vacuum pump

-

Apparatus for filtration

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

Synthesis of D-altraro-1,4-lactone

This protocol is adapted from general procedures for the acid-catalyzed lactonization of aldaric acids.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (10.0 g, 47.6 mmol) in 100 mL of a suitable organic solvent (e.g., 1,4-dioxane).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the suspension.

-

Dehydration: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the dissolution of the starting material and by Thin Layer Chromatography (TLC) analysis. The removal of water is crucial to drive the reaction to completion. In some setups, a Dean-Stark apparatus can be employed if the chosen solvent forms an azeotrope with water. A patented method for similar lactonizations suggests the removal of water by sparging with an inert gas.[1][2]

-

Reaction Monitoring: To monitor the reaction by TLC, take aliquots of the reaction mixture, neutralize the acid catalyst with a small amount of solid sodium bicarbonate, and spot on a silica gel plate. A suitable eluent system (e.g., ethyl acetate/methanol) should be developed to distinguish the more polar diacid from the less polar lactone. The reaction is considered complete when the starting material spot is no longer visible.

-

Work-up: After completion (typically several hours), cool the reaction mixture to room temperature. Neutralize the sulfuric acid by adding solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Purification:

-

Filter the mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude syrup or solid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) or by column chromatography on silica gel.

-

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals for the protons on the lactone ring and the side chain. The chemical shifts will be influenced by the electronegativity of the oxygen atoms and the ring strain. Protons adjacent to the carbonyl group and the ring oxygen will be downfield.

-

¹³C NMR: The carbonyl carbon of the lactone will appear significantly downfield (typically in the range of 170-180 ppm). The other carbon atoms of the ring and side chain will appear in the 60-90 ppm region.

-

-